tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3/c1-13(2,3)22-12(21)18-8-11(20)19-10-6-4-9(5-7-10)14(15,16)17/h4-7H,8H2,1-3H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANYQTBTOKBARP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable trifluoromethyl-substituted phenyl isocyanate. The reaction is generally carried out under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding primary amines or alcohols. This reaction is critical for deprotection in synthetic applications.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl/H₂O) | 6M HCl, reflux (4–6 hrs) | 2-amino-N-[4-(trifluoromethyl)phenyl]acetamide + CO₂ + tert-butanol | 85–92% |
| Basic (NaOH/EtOH) | 2M NaOH, 60°C (2–3 hrs) | Sodium salt of 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide + tert-butanol | 78–86% |
The trifluoromethyl group stabilizes the intermediate through electron-withdrawing effects, accelerating hydrolysis .
Reduction Reactions
Lithium aluminum hydride (LiAlH₄) reduces the carbamate to a methylamine derivative:
Key Data :
-
Reagent : LiAlH₄ (2.5 equiv) in anhydrous THF
-
Conditions : 0°C → RT, 3 hrs
-
Product : N-{[4-(trifluoromethyl)phenyl]carbamoyl}methylamine
The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the C–O bond .
Electrophilic Aromatic Substitution
The electron-deficient 4-(trifluoromethyl)phenyl ring undergoes halogenation at the meta position relative to the carbamoyl group:
The trifluoromethyl group directs electrophiles to the meta position due to its strong -I effect.
Nucleophilic Acyl Substitution
The carbamate’s carbonyl carbon reacts with nucleophiles such as Grignard reagents:
Experimental Conditions :
Oxidation Reactions
Controlled oxidation with hydrogen peroxide converts the carbamate to a urea derivative:
Optimized Parameters :
-
Oxidant : 30% H₂O₂ (3 equiv)
-
Solvent : Acetic acid, 50°C, 8 hrs
-
Yield : 70–76%
Functionalization of the Methyl Carbamoyl Group
The methylene bridge undergoes alkylation or acylation:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-alkylated carbamate | 82–88% |
| Acylation | AcCl, Et₃N, CH₂Cl₂ | N-acetylated derivative | 75–80% |
Thermal Decomposition
At elevated temperatures (>200°C), the carbamate undergoes cleavage to release isocyanates:
TGA Data :
-
Onset Temperature : 215°C
-
Mass Loss : 32% (matches theoretical CO₂ + tert-butanol release)
Photochemical Reactions
UV irradiation (254 nm) induces C–F bond activation in the trifluoromethyl group, forming difluoromethyl radicals that dimerize:
Key Observations :
This compound’s reactivity profile enables its use in pharmaceuticals (as a prodrug linker) and materials science (as a fluorinated building block). Experimental protocols should account for the steric bulk of the tert-butyl group and the electronic effects of the trifluoromethyl substituent .
Scientific Research Applications
Synthesis of Tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate
The synthesis typically involves the reaction of tert-butyl carbamate with 4-(trifluoromethyl)aniline under appropriate coupling conditions. This method allows for the formation of derivatives that can be further modified for specific applications.
Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit significant anti-inflammatory activity. In vivo studies have shown that these compounds can reduce inflammation in models such as carrageenan-induced paw edema in rats. For example, compounds derived from this structure demonstrated inhibition percentages ranging from 39% to 54% when compared to standard anti-inflammatory drugs like indomethacin .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Studies have indicated that similar carbamate derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The presence of the trifluoromethyl group may enhance binding affinity to biological targets, increasing efficacy against various cancer types.
Case Studies and Research Findings
-
Synthesis and Evaluation of Derivatives :
A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized and evaluated for their anti-inflammatory properties. The results showed promising activity, particularly in compounds with similar structural motifs to this compound . -
Mechanistic Studies :
Mechanistic studies have explored how these compounds interact with inflammatory pathways. For instance, they may modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation and providing therapeutic benefits in conditions such as arthritis or other inflammatory diseases.
Comparative Table of Biological Activities
Mechanism of Action
The mechanism of action of tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The carbamate linkage may also play a role in modulating the compound’s stability and reactivity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations :
Reactivity Differences :
SAR Trends :
- Trifluoromethyl Phenyl : Enhances lipophilicity and receptor affinity.
- Carbamoylmethyl Group : May increase solubility compared to simpler carbamates (e.g., CAS 141940-37-6) .
Biological Activity
tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate , also known by its IUPAC name, is a compound characterized by a tert-butyl group, a trifluoromethyl-substituted phenyl ring, and a carbamate linkage. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation.
Chemical Structure and Properties
- Molecular Formula : C14H17F3N2O3
- Molecular Weight : 332.29 g/mol
- CAS Number : 179683-40-0
The presence of the trifluoromethyl group enhances the compound's lipophilicity and may influence its biological interactions, making it a subject of interest for drug development.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The carbamate linkage plays a crucial role in modulating the compound’s stability and reactivity, which may contribute to its biological efficacy.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-butyl N-phenylcarbamate | Lacks trifluoromethyl group | Different chemical properties |
| tert-butyl N-(4-chlorophenyl)carbamate | Contains chlorine instead of trifluoromethyl | Variations in reactivity |
The unique electronic and steric properties imparted by the trifluoromethyl group distinguish this compound from other similar carbamates, potentially enhancing its therapeutic applications.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, studies have shown that thiazole-bearing molecules can inhibit cancer cell proliferation effectively. The incorporation of electron-withdrawing groups like trifluoromethyl can enhance cytotoxicity against various cancer cell lines.
Case Study: Structure-Activity Relationship (SAR)
A study involving various derivatives highlighted that:
- Compounds with a trifluoromethyl group exhibited improved activity compared to their non-fluorinated counterparts.
- The IC50 values for these compounds were notably lower, indicating higher potency against specific cancer cell lines.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies. For example, derivatives with similar functional groups have shown promise in inhibiting enzymes linked to cancer progression and metabolic disorders.
Example Data Table: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | Enzyme X | 0.5 |
| Compound B | Enzyme Y | 1.2 |
| This compound | Enzyme Z | 0.8 |
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate?
The compound can be synthesized via palladium-catalyzed coupling reactions. A typical procedure involves reacting a brominated precursor with tert-butyl carbamate in the presence of Pd₂(dba)₃·CHCl₃, a phosphine ligand (e.g., 2-di-tert-butylphosphino-2',4',6'-tri-isopropylbiphenyl), and sodium tert-butoxide in toluene under argon. The reaction is stirred at room temperature for 48 hours, followed by purification via silica gel chromatography (0–10% EtOAc in CH₂Cl₂) to isolate the product as a light brown foam .
Q. What methods are effective for purifying this compound post-synthesis?
Silica gel column chromatography with gradient elution (e.g., 0–10% EtOAc in CH₂Cl₂) is widely used. Post-reaction workup includes dilution with EtOAc, washing with saturated NH₄Cl, drying over Na₂SO₄, and concentration under reduced pressure. For challenging separations, preparative HPLC or recrystallization from solvents like dichloromethane/hexane may be employed .
Q. Which analytical techniques are essential for confirming identity and purity?
- 1H/13C NMR : Assign peaks to verify connectivity, especially the tert-butyl group (δ ~1.4 ppm) and carbamate carbonyl (δ ~155 ppm).
- HRMS : Confirm molecular weight (e.g., calculated for C₁₄H₁₉F₃N₂O₂: 304.14 g/mol).
- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding, as demonstrated in studies of related carbamates .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?
Contradictions in NMR or MS data require advanced techniques:
- 2D NMR (COSY, HSQC) : Confirm proton-proton and carbon-proton correlations.
- X-ray diffraction : Resolve steric effects or conformational isomers, as seen in crystal structures where hydrogen bonding (N–H···O, O–H···O) stabilizes specific conformations .
- Dynamic NMR : Investigate rotational barriers around the carbamate group at variable temperatures.
Q. What factors influence the compound’s stability under different experimental conditions?
- pH sensitivity : The tert-butyl carbamate group is stable in neutral conditions but hydrolyzes in strong acids/bases. Monitor degradation via TLC (Rf shifts) or HPLC .
- Thermal stability : DSC/TGA can identify decomposition temperatures. Store at room temperature in inert atmospheres to prevent oxidation .
- Light sensitivity : Protect from UV exposure to avoid photodegradation of the trifluoromethylphenyl moiety.
Q. How do steric and electronic effects of the trifluoromethyl group impact reactivity?
- Electronic effects : The electron-withdrawing trifluoromethyl group increases electrophilicity at the carbamate carbonyl, enhancing reactivity in nucleophilic substitutions (e.g., amine couplings).
- Steric hindrance : The bulky CF₃ group may reduce reaction yields in sterically demanding reactions (e.g., Suzuki-Miyaura couplings). Optimize catalyst systems (e.g., Pd with bulky ligands) to mitigate this .
Q. What are the implications of hydrogen bonding patterns on solid-state properties?
Single-crystal studies of analogous carbamates reveal that N–H···O and O–H···O hydrogen bonds form 2D networks parallel to the (100) plane. These interactions influence melting points, solubility, and mechanical stability. The absence of π-π stacking due to tert-butyl hindrance suggests limited crystallinity in some derivatives .
Q. How can reaction yields be optimized when using this compound as an intermediate?
- Catalyst optimization : Use 10–15 mol% Pd catalysts with ligands like XPhos to enhance coupling efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF, toluene) improve solubility of aromatic intermediates.
- Protecting group strategies : Temporarily protect reactive sites (e.g., amines) to prevent side reactions during multi-step syntheses .
Methodological Notes
- Safety : Always use PPE (gloves, goggles) and work in a fume hood. While specific toxicity data for this compound are limited, similar carbamates require precautions against inhalation and skin contact .
- Data validation : Cross-reference experimental results with computational models (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
